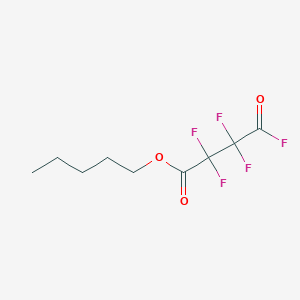![molecular formula C8H13O5- B14360830 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate CAS No. 95271-54-8](/img/structure/B14360830.png)
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is an organic compound with a complex structure that includes both hydroxy and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutan-2-one: A structurally similar compound with a hydroxy group at position 4.
3-Hydroxybutan-2-one: Another similar compound with a hydroxy group at position 3.
Uniqueness
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
95271-54-8 |
|---|---|
Fórmula molecular |
C8H13O5- |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
4-(3-hydroxybutan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-5(9)6(2)13-8(12)4-3-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
WVMURRCWDZPUCY-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C)OC(=O)CCC(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


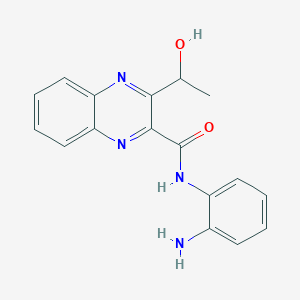
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

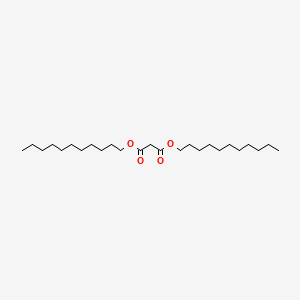
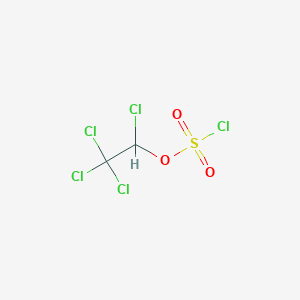
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)

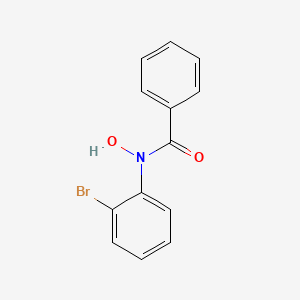
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
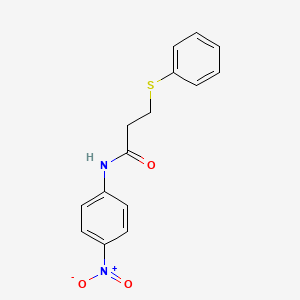
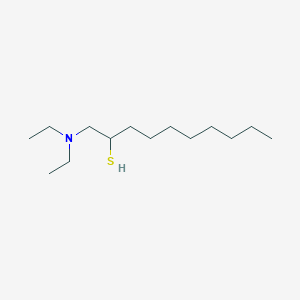
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
